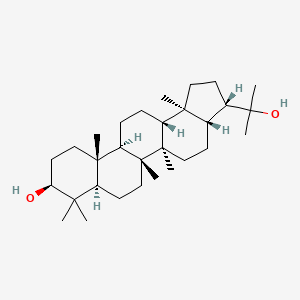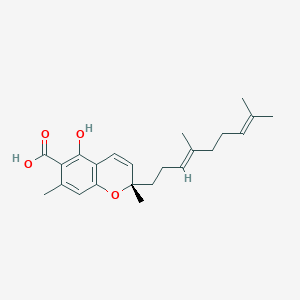
Hopane-3β,22-diol
Vue d'ensemble
Description
Synthesis Analysis
Hopane-3beta,22-diol and its derivatives are synthesized through biological pathways in plants and microorganisms. For instance, a novel hopanoid triterpene, (22S)-6-O-acetyl-21betaH-hopane-3beta,6beta,22,29-tetraol, was isolated from oakmoss (Evernia prunastri), highlighting the natural synthesis and diversity of hopanoids in nature (Lutnaes, Bruun, & Kjøsen, 2004).
Molecular Structure Analysis
Hopane-3beta,22-diol's molecular structure is characterized by detailed spectroscopic analysis, including NMR, MS, and IR spectroscopy. These methods allow for the elucidation of the compound's complex molecular framework, distinguishing it from other hopanoids and aiding in understanding its biological and geochemical functions.
Chemical Reactions and Properties
Hopane-3beta,22-diol undergoes various chemical reactions, including biodegradation in natural environments. It can be altered during the advanced stages of biodegradation, converting to different products or undergoing selective removal. This process highlights the compound's resilience and the complexity of its interactions in nature (Requejo & Halpern, 1989).
Physical Properties Analysis
The physical properties of hopane-3beta,22-diol, such as its melting point, solubility, and crystalline structure, are influenced by its molecular configuration. These properties are crucial for its identification and quantification in both laboratory and natural settings.
Chemical Properties Analysis
Hopane-3beta,22-diol's chemical properties, including its reactivity and stability, are defined by its molecular structure. Its resistance to microbial degradation makes it a valuable biomarker for geochemical studies, correlating oil samples to their source rocks and understanding biodegradation processes in petroleum reservoirs (Peters et al., 1996).
Applications De Recherche Scientifique
Propriété anti-stress
Le Hopane-3β,22-diol est impliqué dans la propriété anti-stress d'Aspergillus fumigatus {svg_1}. Le composé fait partie du groupe de gènes biosynthétiques pour la fumihopaside A, un glycoside triterpénoïde de type hopane fongique rare {svg_2}.
Lipide membranaire
Les hopanoïdes, qui comprennent le this compound, se trouvent dans les membranes de diverses bactéries {svg_3}. Ils ressemblent aux stérols et ont laissé une vaste trace fossile moléculaire {svg_4}.
Interactions plante-bactéries
Les lipides hopanoïdes, y compris le this compound, jouent un rôle dans les interactions plante-bactéries {svg_5}. On les trouve dans diverses bactéries et dans une poignée de lichens et de plantes {svg_6}.
4. Modulation de la fluidité et de la perméabilité membranaires Similaires aux stérols eucaryotes, les hopanoïdes sont des hydrocarbures plans et polycycliques contenant cinq cycles par rapport aux quatre cycles des stérols, et ils possèdent une variété de chaînes latérales polaires et non polaires {svg_7}. Les deux classes de lipides modulent la fluidité et la perméabilité des membranes {svg_8}.
Registre fossile
Les hopanoïdes ont laissé une vaste trace fossile moléculaire {svg_9}. Ils ont été découverts pour la première fois par les géologues pétroliers {svg_10}.
Dérivé de lichen
Le this compound est un dérivé trouvé dans le lichen Dirinaria applanata {svg_11}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii
Mode of Action
It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .
Biochemical Pathways
The biosynthetic pathway of Hopane-3beta,22-diol involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .
Result of Action
fumigatus against heat or ultraviolet stress .
Action Environment
mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .
Analyse Biochimique
Biochemical Properties
Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that Hopane-3beta,22-diol may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .
Cellular Effects
Hopane-3beta,22-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like Hopane-3beta,22-diol are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, Hopane-3beta,22-diol has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .
Molecular Mechanism
The molecular mechanism of Hopane-3beta,22-diol involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, Hopane-3beta,22-diol may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hopane-3beta,22-diol can change over time due to its stability and degradation. Studies have shown that hopanoids, including Hopane-3beta,22-diol, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that Hopane-3beta,22-diol can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of Hopane-3beta,22-diol in animal models can vary with different dosages. Studies have shown that at lower doses, Hopane-3beta,22-diol may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
Hopane-3beta,22-diol is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of Hopane-3beta,22-diol within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like Hopane-3beta,22-diol are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of Hopane-3beta,22-diol to different tissues and organs .
Subcellular Localization
Hopane-3beta,22-diol is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of Hopane-3beta,22-diol in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXMEOWJVTJJE-DTXRQUTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)